2-Iodoanthracene

Description

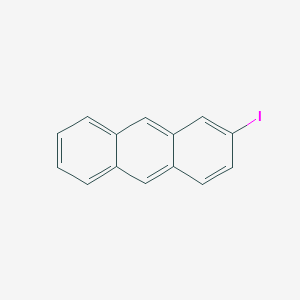

2-Iodoanthracene is a halogenated derivative of anthracene, where an iodine atom is substituted at the 2-position of the anthracene backbone. This compound is of significant interest in organic synthesis and materials science due to the unique electronic and steric properties imparted by the iodine substituent. The iodine atom’s polarizability and weak C–I bond make this compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), enabling the construction of complex organic frameworks .

Properties

IUPAC Name |

2-iodoanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYCMZNPADDAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597674 | |

| Record name | 2-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22362-94-3 | |

| Record name | 2-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoanthracene can be synthesized through several methods. One common approach involves the iodination of anthracene using iodine and an oxidizing agent. For instance, anthracene can be reacted with iodine in the presence of an oxidizing agent like nitric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoanthracene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.

Major Products Formed:

Substitution Reactions: Products include various substituted anthracenes.

Oxidation Reactions: Major products are anthraquinone derivatives.

Coupling Reactions: Products include complex organic molecules with extended conjugation.

Scientific Research Applications

2-Iodoanthracene has several applications in scientific research:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.

Photochemistry: The compound is studied for its potential in photon upconversion and other photochemical applications.

Biological Research: Derivatives of this compound are explored for their antimicrobial and anti-inflammatory activities.

Material Science: It is used in the synthesis of polymeric materials and other advanced organic materials.

Mechanism of Action

The mechanism of action of 2-iodoanthracene in various applications involves its ability to participate in electron transfer processes and form stable radicals. In photochemical applications, it can absorb light and undergo intersystem crossing to form triplet states, which are crucial for processes like triplet-triplet annihilation upconversion . In biological systems, its derivatives can interact with cellular components, leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

1,5-Dibromoanthracene and 1,8-Dibromoanthracene

These dibrominated derivatives exhibit distinct reactivity and hazards compared to 2-iodoanthracene. The bromine atoms at the 1,5- or 1,8-positions enhance electrophilicity, facilitating nucleophilic substitution reactions. However, their higher molecular weights (336.02 g/mol for both) and stronger C–Br bonds reduce their utility in certain coupling reactions compared to iodinated analogs .

Hazards :

This compound (Inferred Properties)

- Molecular Weight : ~328.07 g/mol (estimated based on anthracene + iodine).

- Reactivity : Enhanced leaving-group ability due to weaker C–I bond, making it superior in cross-coupling reactions compared to brominated analogs.

- Hazards : Expected to exhibit acute toxicity (oral, dermal) and irritation risks, though specific data are unavailable in the provided evidence.

Alkyl-Substituted Anthracene: 2-Ethylanthracene

- Molecular Weight : 206.28 g/mol .

- Properties : The ethyl group introduces steric bulk without significant electronic effects, rendering it less reactive in coupling reactions but more stable under thermal conditions.

- Applications : Primarily used in photophysical studies due to its unperturbed anthracene π-system .

Aromatic-Fused Derivative: 9-(Naphthalen-2-yl)anthracene

- Molecular Weight : 304.38 g/mol .

- Properties : The fused naphthalene moiety extends conjugation, enhancing fluorescence properties for optoelectronic applications.

- Hazards : Classified as acutely toxic (H302) and irritating to skin, eyes, and respiratory tract .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.